molecular formula C12H9N3O2 B2720973 3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile CAS No. 303146-53-4

3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile

Cat. No.: B2720973
CAS No.: 303146-53-4
M. Wt: 227.223
InChI Key: XLOKKTPCJPNDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile is an organic compound with the molecular formula C12H9N3O2 It is characterized by the presence of a pyrazine ring substituted with a methoxyphenoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile typically involves the reaction of 4-methoxyphenol with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a cyanating agent, such as copper(I) cyanide, to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-(4-Hydroxyphenoxy)pyrazine-2-carbonitrile.

    Reduction: 3-(4-Methoxyphenoxy)pyrazine-2-amine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxyphenoxy group can enhance the compound’s ability to penetrate cell membranes, while the pyrazine ring can interact with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenoxy)pyrazine-2-carbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methoxyphenoxy)pyrazine-2-amine: Similar structure but with an amine group instead of a carbonitrile group.

    2,3-Dichloropyrazine: Precursor used in the synthesis of 3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile.

Uniqueness

This compound is unique due to the combination of its methoxyphenoxy and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenoxy)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-16-9-2-4-10(5-3-9)17-12-11(8-13)14-6-7-15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOKKTPCJPNDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.